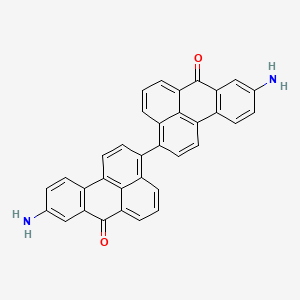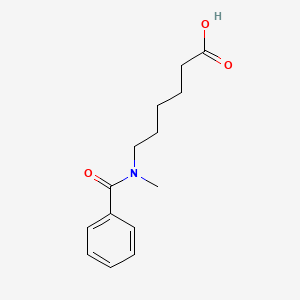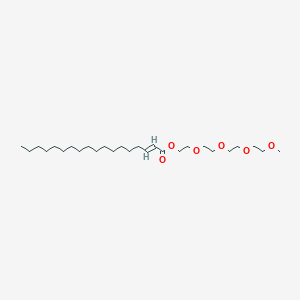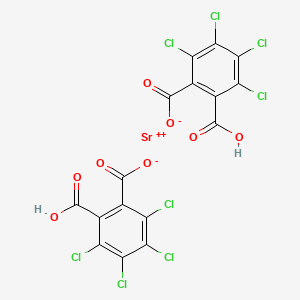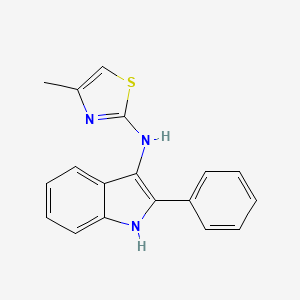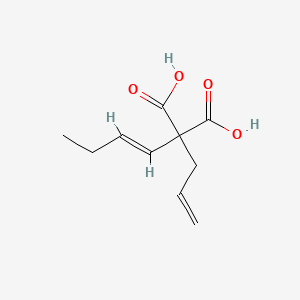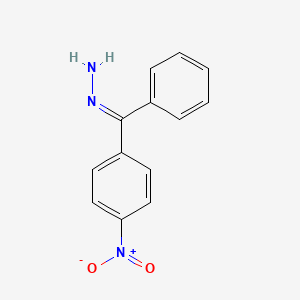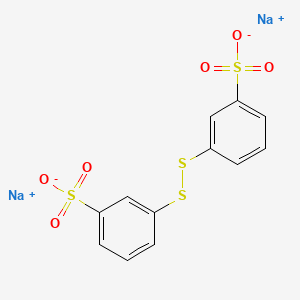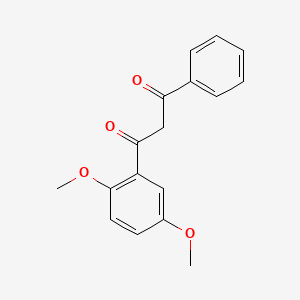
1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features but different pharmacological effects.
1-(2,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: A compound with similar structural motifs but different biological activities.
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione is unique due to its specific combination of methoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological properties .
Propriétés
Numéro CAS |
142472-12-6 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O4/c1-20-13-8-9-17(21-2)14(10-13)16(19)11-15(18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
ZYEKHORKZUKZHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


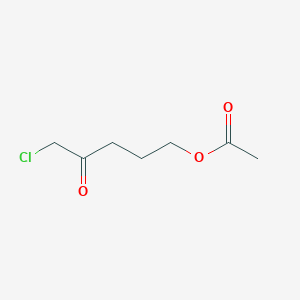
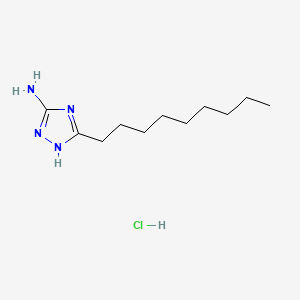
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
